molecular formula C17H32O2 B14331806 Ethyl 13-methyltetradec-2-enoate CAS No. 102803-59-8

Ethyl 13-methyltetradec-2-enoate

Cat. No.: B14331806
CAS No.: 102803-59-8
M. Wt: 268.4 g/mol
InChI Key: SLLLGDYNVWPBCT-UHFFFAOYSA-N
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Description

Ethyl 13-methyltetradec-2-enoate is an organic compound classified as an ester. It is derived from 13-methyltetradec-2-enoic acid and ethanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 13-methyltetradec-2-enoate can be synthesized through the esterification of 13-methyltetradec-2-enoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to minimize the need for corrosive liquid acids and to simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-methyltetradec-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products

    Hydrolysis: 13-methyltetradec-2-enoic acid and ethanol.

    Reduction: 13-methyltetradec-2-enol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl 13-methyltetradec-2-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 13-methyltetradec-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate that eventually breaks down to yield the hydrolysis products.

Comparison with Similar Compounds

Ethyl 13-methyltetradec-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications.

Similar Compounds

    Ethyl acetate: Commonly used as a solvent in laboratories and industry.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl benzoate: Used in perfumery and as a solvent for resins and synthetic materials.

Properties

CAS No.

102803-59-8

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 13-methyltetradec-2-enoate

InChI

InChI=1S/C17H32O2/c1-4-19-17(18)15-13-11-9-7-5-6-8-10-12-14-16(2)3/h13,15-16H,4-12,14H2,1-3H3

InChI Key

SLLLGDYNVWPBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCCCCCCCCC(C)C

Origin of Product

United States

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